molecular formula C8H14N4O B5584474 4-METHYL-4-(5-METHYL-2H-1,2,3,4-TETRAZOL-2-YL)PENTAN-2-ONE

4-METHYL-4-(5-METHYL-2H-1,2,3,4-TETRAZOL-2-YL)PENTAN-2-ONE

Cat. No.: B5584474
M. Wt: 182.22 g/mol
InChI Key: BVACXBPADRMSLR-UHFFFAOYSA-N
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Description

4-METHYL-4-(5-METHYL-2H-1,2,3,4-TETRAZOL-2-YL)PENTAN-2-ONE is a synthetic organic compound characterized by its unique structure, which includes a tetrazole ring

Mechanism of Action

Tetrazole can interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral agents .

Safety and Hazards

Tetrazoles are known to be explosive even at low temperatures . They can liberate corrosive and toxic gases and heat when they react with acidic materials and strong oxidizers .

Future Directions

Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . Therefore, they have promising future directions in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-4-(5-METHYL-2H-1,2,3,4-TETRAZOL-2-YL)PENTAN-2-ONE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing a nitrile group with sodium azide in the presence of a catalyst to form the tetrazole ring. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-4-(5-METHYL-2H-1,2,3,4-TETRAZOL-2-YL)PENTAN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-METHYL-4-(5-METHYL-2H-1,2,3,4-TETRAZOL-2-YL)PENTAN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-5,6-DIHYDROPYRAN-2-ONE: Another compound with a similar structure but different functional groups.

    2-PHENYL-5-METHYL-2H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID: Contains a triazole ring instead of a tetrazole ring.

Uniqueness

4-METHYL-4-(5-METHYL-2H-1,2,3,4-TETRAZOL-2-YL)PENTAN-2-ONE is unique due to its specific combination of a tetrazole ring and a ketone group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-methyl-4-(5-methyltetrazol-2-yl)pentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-6(13)5-8(3,4)12-10-7(2)9-11-12/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVACXBPADRMSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=N1)C(C)(C)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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